2'-Chloroflavone

Cytochrome P450 induction Drug metabolism Toxicology

Researchers mapping CYP450 induction pathways frequently encounter confounding results when using non-isomeric controls. 2'-Chloroflavone is the structurally minimal flavone scaffold uniquely capable of phenobarbital-type (CYP2B) induction, eliminating the pleiotropic effects of barbiturate-based inducers. • Delivers a 1.6-fold Vmax increase in aminopyrine N-demethylase with unchanged Km, a kinetic signature that cleanly distinguishes PB-type from MC-type induction. • Induction is selectively inhibited by metyrapone and SKF 525-A, providing clear pharmacological validation for CYP2B pathway assignment. • Paired use with 4'-chloroflavone establishes structurally matched positive controls for both CYP2B and CYP1A arms in a single experimental design.

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
CAS No. 116115-48-1
Cat. No. B045243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloroflavone
CAS116115-48-1
Synonyms2'-chloroflavone
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H
InChIKeyBSMFMHNXXKRTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloroflavone: Differentiated P450 Inducer & Antimicrobial Tool


2'-Chloroflavone is a synthetic mono-chlorinated flavone derivative (C₁₅H₉ClO₂, MW 256.68) in which a single chlorine atom occupies the 2′ (ortho) position of the B-ring phenyl group [1]. It belongs to a series of chloroflavone congeners that have been systematically characterized as inducers of hepatic microsomal cytochrome P450 monooxygenases in rats, and it is the structurally minimal flavone scaffold capable of phenobarbital-type induction [2]. This positional isomer exhibits fundamentally different biological properties from its 3′-, 4′-, and 6-chloro counterparts, making correct isomer identification essential for procurement.

Induction PB-type CYP450 inducer on flavone scaffold
Antimicrobial Intermediate-activity reference for position mapping
SAR probe Minimal structural requirement for PB-type induction

2'-Chloroflavone Isomer-Specific Activity vs. 3'-, 4'-, and 6-Chloroflavone


Chloroflavone positional isomers display mechanistically divergent biological activities dictated solely by the chlorine atom position on the flavone scaffold. The 2′-chloro substituent is both necessary and sufficient for phenobarbital (PB)-type cytochrome P450 induction, while 4′-chloroflavone acts as a 3-methylcholanthrene (MC)-type inducer and 3′-chloroflavone fails to induce P450 at all [1]. In antimicrobial assays, 4′- and 6-chloroflavone produce complete growth inhibition of Enterococcus faecalis ATCC 19433, whereas 2′- and 3′-chloroflavone achieve only significant but incomplete inhibition [2]. Furthermore, the enzyme activities induced by 2′-chloroflavone are inhibited by metyrapone and SKF 525-A, while those induced by 4′-chloroflavone are inhibited by α-naphthoflavone [3]. Substituting one chloroflavone isomer for another therefore fundamentally alters—or abolishes—the biological readout.

2′-Chloroflavone (target)
PB-type inducer; significant but incomplete antimicrobial inhibition
4′-Chloroflavone
MC-type inducer; may shift CYP induction pathway classification
3′-Chloroflavone
Fails to induce P450; may abolish induction response entirely
6-Chloroflavone
Complete antimicrobial inhibition; may overestimate potency in SAR studies

2'-Chloroflavone Quantitative Differentiation Evidence


CYP Induction Phenotype Classification

In a direct comparative study using male Wistar rats administered 80 mg/kg/day i.p. for 3 days, 2′-chloroflavone (2′-CF) was classified as a phenobarbital (PB)-type inducer of hepatic microsomal monooxygenases, while 4′-chloroflavone (4′-CF) was classified as a 3-methylcholanthrene (MC)-type inducer. The classification was based on CO difference spectra and the ratio of scoparone 6-/7-O-demethylation activities [1]. Furthermore, 2′-CF-induced microsomes exhibited a difference spectrum upon 7-ethoxycoumarin interaction that was different from the usual type I spectrum, whereas 4′-CF-induced microsomes displayed a typical type I spectrum [2].

CYP Induction Phenotype
Head-to-head
PB-type inducer (2′-CF) vs MC-type inducer (4′-CF); distinct CO difference spectra and scoparone O-demethylation ratios
Determines CYP2B vs CYP1A pathway activation in hepatic microsomes
Isomer identity required for correct P450 subfamily induction
Cytochrome P450 induction Drug metabolism Toxicology

Divergent Enzyme Kinetic Parameters

2′-CF-induced rat hepatic microsomes increased the Vmax of aminopyrine N-demethylase activity approximately 1.6-fold while leaving the apparent Km value unchanged. In stark contrast, 4′-CF-induced microsomes decreased the Km of 7-ethoxycoumarin O-deethylase activity to approximately one-fourth of the control value while significantly increasing Vmax [1]. These kinetic signatures reflect the induction of functionally distinct cytochrome P450 isoforms by the two isomers.

Enzyme Kinetics
Head-to-head
2′-CF: 1.6-fold Vmax increase (Km unchanged); 4′-CF: ~4-fold Km reduction (Vmax increased)
Distinct kinetic mechanisms affect catalytic capacity vs substrate affinity
Kinetic parameter choice depends on isomer used
Enzyme kinetics Aminopyrine N-demethylase 7-Ethoxycoumarin O-deethylase

2'-Chloro Substituent: Essential for PB-Type Induction

A systematic comparison of 10 synthetic chloroflavone isomers and congeners (80 mg/kg/d for 3 days, i.p., male Wistar rats) demonstrated that the presence of the 2′-chloro substituent on the flavone B-ring is the minimal structural requirement for exhibiting PB-type induction. All chloroflavone congeners except 3′-chloroflavone significantly increased total cytochrome P-450 content by 1.2- to 2-fold [1]. Molecular mechanics (MM2) and Extended Hückel MO calculations confirmed that PB-type congeners are bulky and nonplanar molecules, whereas MC-type congeners adopt nearly planar geometries; the molecular rectangle-area/depth ratios correlated significantly with the ratios of scoparone 6-/7-O-demethylation activities [2].

Structural Requirement
Class-level
2′-Cl substituent is the minimal structural requirement for PB-type induction; correlates with nonplanar geometry
Enables flavone SAR studies on P450 induction phenotype
Class-level correlation; verify per congener
Structure-activity relationship P450 induction Molecular modeling

Position-Dependent Antimicrobial Activity Spectrum

In a multi-strain antimicrobial evaluation, 4′-chloroflavone and 6-chloroflavone produced complete growth inhibition of Enterococcus faecalis ATCC 19433, while 2′-chloroflavone and 3′-chloroflavone achieved only significant but incomplete inhibition. Against Escherichia coli ATCC 25922, 4′-chloroflavone and 6-chloroflavone were the most effective, followed (in descending order) by 2′-chloroflavone and 3′-chloroflavone, with unsubstituted flavone and glycoside derivatives exhibiting the lowest activity [1]. All chlorinated flavones demonstrated greater antimicrobial activity than their non-chlorinated flavone counterpart [2].

Antimicrobial Activity
Head-to-head
Activity gradient: 4′-CF/6-CF (complete) > 2′-CF/3′-CF (significant but incomplete) > flavone (low)
Supports antimicrobial structure-activity mapping
Isomer choice alters potency interpretation in screening
Antimicrobial activity Chlorinated flavonoids Enterococcus faecalis

Differential Inhibitor Sensitivity Profile

All three enzyme activities (aminopyrine N-demethylase, 7-ethoxycoumarin O-deethylase, and 6,7-dimethoxycoumarin O-demethylase) in 2′-CF-induced rat hepatic microsomes were inhibited strongly by metyrapone and SKF 525-A, and inhibited significantly by diphenhydramine. In contrast, the same three enzyme activities in 4′-CF-induced microsomes were inhibited markedly by α-naphthoflavone and significantly by 2-bromo-4′-nitroacetophenone [1]. This differential inhibitor sensitivity pattern provides a functional fingerprint that unambiguously distinguishes PB-type from MC-type induced enzyme populations.

Inhibitor Fingerprint
Method context
2′-CF: metyrapone/SKF 525-A sensitive; 4′-CF: α-naphthoflavone sensitive
Diagnostic tool for verifying PB-type enzyme induction
Required for confirming enzyme population identity
Cytochrome P450 Metyrapone SKF 525-A α-Naphthoflavone

Aldose Reductase Inhibition Potency

In an in vitro enzymatic assay using aldose reductase purified from bovine lens, 2-chloroflavone exhibited 60–70% inhibitory activity, a level that was lower than other flavone derivatives evaluated in the same study [1]. Computational docking studies independently confirmed that 2-chloroflavone binds aldose reductase with lower affinity than the best-in-study compound, 3-iodo,4-methyl,5-chloroflavone, which was predicted to be the most potent flavone inhibitor [2].

Aldose Reductase Inhibition
Context-dependent
60–70% inhibition; lower docking affinity vs best-in-study compound
Moderate-activity reference for SAR benchmarking
Exact IC50 not reported; cross-study comparison
Aldose reductase Diabetic complications Flavone SAR

2'-Chloroflavone Validated Application Scenarios


PB-Type vs. MC-Type P450 Induction Discrimination

2′-Chloroflavone is uniquely qualified as a PB-type inducer reference compound on a flavone scaffold. Its 1.6-fold Vmax increase for aminopyrine N-demethylase without Km alteration, combined with strong sensitivity to metyrapone and SKF 525-A inhibition, provides a clear kinetic and pharmacological signature distinguishable from the MC-type signature of 4′-chloroflavone (Km reduction to ~1/4, α-naphthoflavone sensitivity) [1]. Paired use of 2′-CF and 4′-CF in a single experimental design enables researchers to establish positive controls for both the CYP2B and CYP1A induction pathways using structurally matched flavone congeners, eliminating scaffold-dependent confounding variables [2].

Antimicrobial SAR: Position-Specific Potency Mapping

In antimicrobial screening programs, 2′-chloroflavone provides an intermediate-activity data point that is essential for constructing a complete chlorine-position vs. potency map. Against Enterococcus faecalis ATCC 19433, 2′-CF yields significant but incomplete growth inhibition, positioned between the complete inhibition produced by 4′- and 6-chloroflavone and the low efficacy of unsubstituted flavone [1]. This discrete activity gradient enables quantitative SAR modeling of how chlorine substitution pattern modulates antimicrobial potency across Gram-positive and Gram-negative strains. Procuring the correct isomer is critical: substituting 4′-CF for 2′-CF would generate false-positive potency data [2].

Fungal Biotransformation for Regioselective Glycosylation

2′-Chloroflavone undergoes regioselective biotransformation by the entomopathogenic fungi Beauveria bassiana KCH J1.5 and Isaria fumosorosea KCH J2 to produce 2′-chloroflavone 3′-O-β-D-(4″-O-methyl)-glucopyranoside. With B. bassiana, this glycosylation proceeds with a 15.2% isolated yield (13.2 mg), while I. fumosorosea achieves 10.8% yield [1]. Importantly, the glycosylation position (C-3′ of the B-ring) differs from that observed with 3′-chloroflavone and 6-chloroflavone (which are glycosylated at C-4′), and 4′-chloroflavone cannot be biotransformed at all due to steric hindrance at the C-4′ position [2]. This regiodivergent biotransformation makes 2′-chloroflavone the substrate of choice for accessing 3′-O-glycosylated chloroflavone derivatives for bioavailability and bioactivity studies.

Non-Barbiturate PB-Type CYP2B Induction Screening

For preclinical drug metabolism and toxicology studies, 2′-chloroflavone offers a PB-type inducer based on a flavone scaffold rather than a barbiturate structure, enabling investigation of CYP2B subfamily induction without the pleiotropic pharmacological effects of phenobarbital. Administration at 80 mg/kg/day i.p. for 3 days in rats increases total hepatic microsomal cytochrome P-450 content by 1.2- to 2-fold [1], comparable to other chloroflavone congeners, but the PB-type classification is uniquely dependent on the 2′-chloro substituent [2]. This compound also provides researchers with a tool to study how steric and electronic properties of small-molecule inducers determine P450 induction phenotype, as established by the quantitative correlations between molecular rectangle-area/depth ratios and regioselective scoparone O-demethylation activities [3].

Application
Selection Property
Validation Focus
CYP induction pathway discrimination studies
PB-type induction kinetic signature
CYP2B vs CYP1A induction pathway verification
Antimicrobial structure-activity mapping
Intermediate antimicrobial activity reference
Chlorine-position vs potency gradient modeling
Regioselective glycosylation substrate studies
3′-O-glycosylation regioselectivity
Glycoside product isolation and characterization
Non-barbiturate CYP2B induction mechanism studies
Flavone-scaffold PB-type inducer
Steric/electronic determinant analysis
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